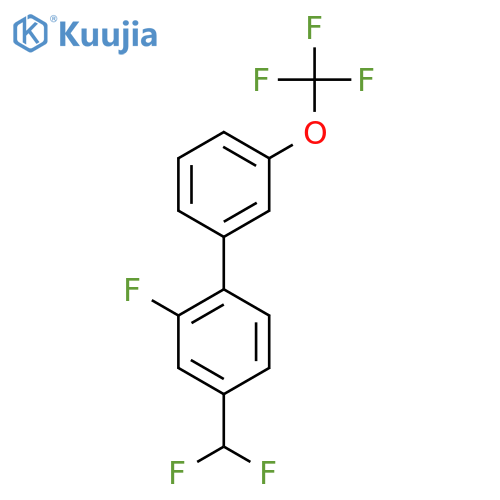Cas no 1261777-88-1 (4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl)

1261777-88-1 structure
商品名:4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl
CAS番号:1261777-88-1
MF:C14H8F6O
メガワット:306.203145027161
CID:4992183
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
-
- 4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl
-
- インチ: 1S/C14H8F6O/c15-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)21-14(18,19)20/h1-7,13H
- InChIKey: XSGJSEPUMCEOTC-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(F)F)C=CC=1C1C=CC=C(C=1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 332
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 5.4
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011009708-500mg |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl |
1261777-88-1 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A011009708-1g |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl |
1261777-88-1 | 97% | 1g |
1,579.40 USD | 2021-07-05 | |
| Alichem | A011009708-250mg |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl |
1261777-88-1 | 97% | 250mg |
480.00 USD | 2021-07-05 |
4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl 関連文献
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
1261777-88-1 (4-(Difluoromethyl)-2-fluoro-3'-(trifluoromethoxy)biphenyl) 関連製品
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
